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molecular formula C11H10Cl2N2S B8654605 4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine

4-Chloro-2-(5-chloro-2-thienyl)-5-ethyl-6-methyl-pyrimidine

Cat. No. B8654605
M. Wt: 273.2 g/mol
InChI Key: NIBGBNWFVOQXQN-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

An 100-mL round bottomed flask was charged 2-(5-Chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one (4 g, 15.7 mmol). POCl3 (16 ml) was added. The resulting mixture was stirred at 90 C for 6 hr. After cooling to room temperature, the volatile material was removed under reduced pressure and the residue was with NaHCO3 aq (100 ml). Dichloromethane was added. The organic layer was separated and passed through a plug of silica gel, using dichloromethane as eluent to give the title compound as a solid (2.82 g, 66% yield).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]2[NH:8][C:9](=O)[C:10]([CH2:14][CH3:15])=[C:11]([CH3:13])[N:12]=2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:9]1[C:10]([CH2:14][CH3:15])=[C:11]([CH3:13])[N:12]=[C:7]([C:5]2[S:6][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:8]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(S1)C=1NC(C(=C(N1)C)CC)=O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90 C for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile material was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1CC)C)C=1SC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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